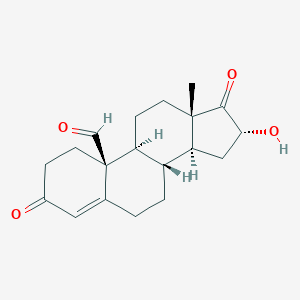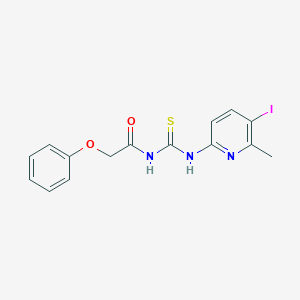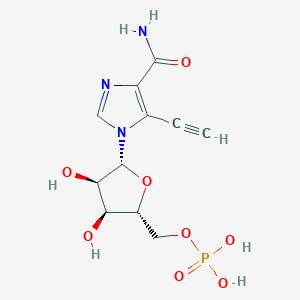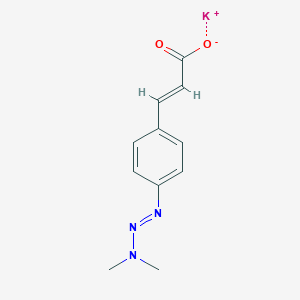![molecular formula C19H23N3O B238237 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a small molecule that can interact with various biological targets, making it a valuable tool for studying the mechanisms of different biological processes.
作用機序
The mechanism of action of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with different biological targets. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition leads to the suppression of cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to interact with dopamine receptors in the brain, leading to the modulation of dopamine signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to modulate dopamine signaling pathways in the brain, leading to changes in behavior and cognition.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its ability to interact with different biological targets. This makes it a valuable tool for studying the mechanisms of different biological processes. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have anticancer properties, making it a potential candidate for cancer therapy. However, one limitation of using 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide research. One area of interest is the development of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide-based anticancer therapies. Another area of interest is the study of dopamine signaling pathways in the brain and the potential use of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of dopamine-related disorders. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential applications in different fields of research.
合成法
The synthesis of 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 4-methylpiperazine, which is then reacted with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)-1-methylpiperazine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 4-(4-aminophenyl)-1-methylpiperazine. Finally, this compound is reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
科学的研究の応用
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in various scientific research studies due to its ability to interact with different biological targets. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been used as a tool to study the role of dopamine receptors in the brain.
特性
製品名 |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC名 |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChIキー |
JRTDMSBYLHMMGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
溶解性 |
46.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)





![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
